molecular formula C13H15N3O2S B2896510 N-[2-(2-METHOXYPHENYL)ETHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE CAS No. 1448059-46-8

N-[2-(2-METHOXYPHENYL)ETHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE

Cat. No.: B2896510
CAS No.: 1448059-46-8
M. Wt: 277.34
InChI Key: PLZDKJIZBJKLEJ-UHFFFAOYSA-N
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Description

N-[2-(2-METHOXYPHENYL)ETHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE is an organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-METHOXYPHENYL)ETHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE typically involves the reaction of 2-methoxyphenethylamine with 3-methyl-1,2,4-thiadiazole-5-carboxylic acid. The reaction is carried out under controlled conditions, often involving the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-METHOXYPHENYL)ETHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding amine derivatives.

Scientific Research Applications

N-[2-(2-METHOXYPHENYL)ETHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2-METHOXYPHENYL)ETHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE: shares similarities with other thiadiazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-9-15-13(19-16-9)12(17)14-8-7-10-5-3-4-6-11(10)18-2/h3-6H,7-8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZDKJIZBJKLEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)NCCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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